METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE
Description
METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Properties
Molecular Formula |
C12H12N4O4S |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
methyl N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H12N4O4S/c1-20-12(17)15-9-3-5-10(6-4-9)21(18,19)16-11-13-7-2-8-14-11/h2-8H,1H3,(H,15,17)(H,13,14,16) |
InChI Key |
UBWGKESGQORLBW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
solubility |
46.2 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE typically involves the reaction of a pyrimidine derivative with a sulfonamide and a carbamate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide or carbamate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a sulfonamide and carbamate group allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
